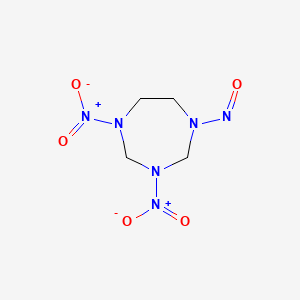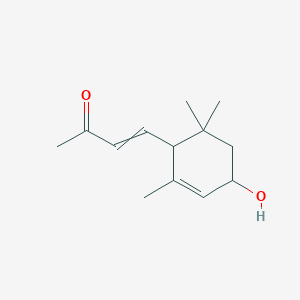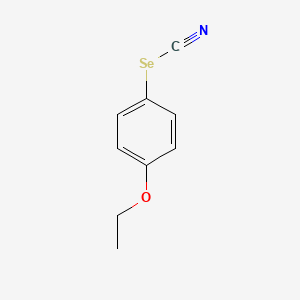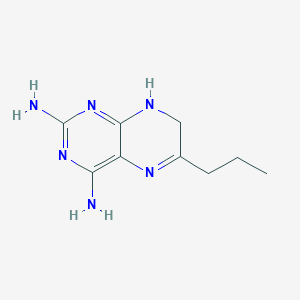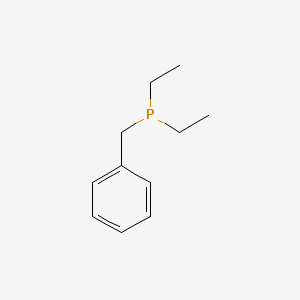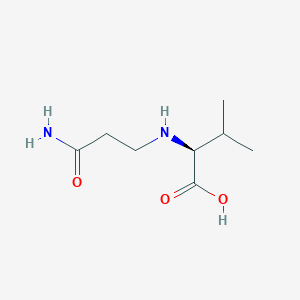
N-(3-Amino-3-oxopropyl)-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Amino-3-oxopropyl)-L-valine is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group and a keto group on the propyl side chain attached to the L-valine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-3-oxopropyl)-L-valine typically involves the reaction of L-valine with a suitable reagent that introduces the 3-amino-3-oxopropyl group. One common method involves the use of a protected form of L-valine, which is then reacted with an appropriate amine and a carbonyl compound under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Amino-3-oxopropyl)-L-valine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
N-(3-Amino-3-oxopropyl)-L-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Amino-3-oxopropyl)-L-valine involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds and participate in various biochemical pathways. The compound can act as a substrate for enzymes, influencing metabolic processes and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine
- N-Acetyl-S-(3-amino-3-oxopropyl)-L-cysteine
Uniqueness
N-(3-Amino-3-oxopropyl)-L-valine is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
51078-53-6 |
|---|---|
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
(2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13)10-4-3-6(9)11/h5,7,10H,3-4H2,1-2H3,(H2,9,11)(H,12,13)/t7-/m0/s1 |
Clave InChI |
BZEVQVJZLREGPF-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NCCC(=O)N |
SMILES canónico |
CC(C)C(C(=O)O)NCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
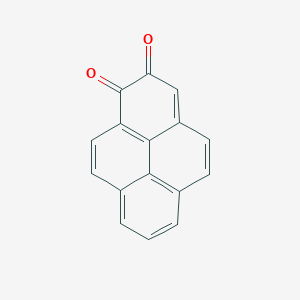
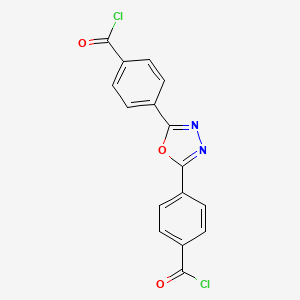
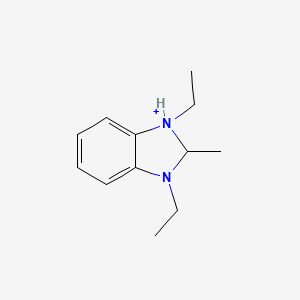
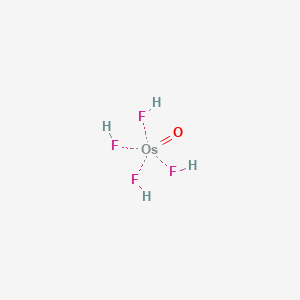
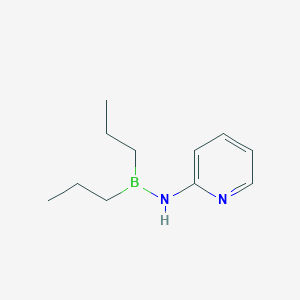

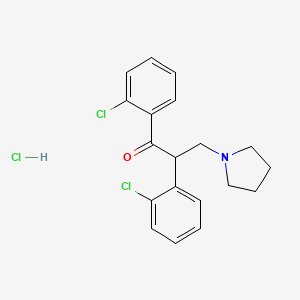
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
